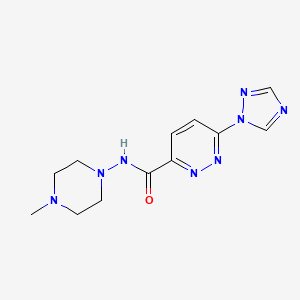

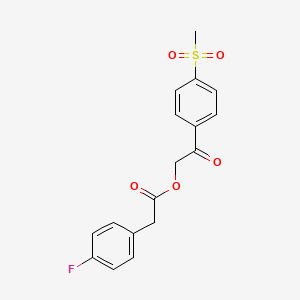

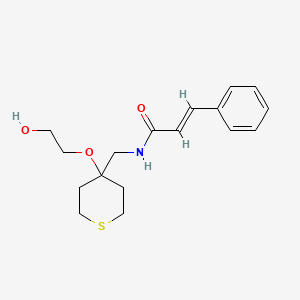

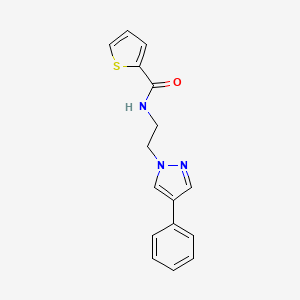

![molecular formula C16H20N4O2 B2972121 N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-90-7](/img/structure/B2972121.png)

N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic compounds containing nitrogen in a bicyclic scaffold . They have shown promising therapeutic potential and are used in the treatment of numerous diseases .

Molecular Structure Analysis

Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the activity of the compound . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity .Applications De Recherche Scientifique

Pharmacokinetics and Tissue Distribution

A study on a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis and also exerts anti-metastatic effects on a breast cancer model, delved into its pharmacokinetics and metabolism. The compound showed significant oral bioavailability and was readily distributed into the liver, kidneys, and lungs, indicating its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Metabolic Activation and DNA Interaction

Research into the metabolic activation of mutagens highlighted the identification of a hydroxyamino derivative that reacts with DNA, illustrating a mechanism by which certain compounds could potentially contribute to mutagenesis and carcinogenesis (Hashimoto et al., 1980).

Antineoplastic and Antitumor Activity

The synthesis and evaluation of new imidazoacridinones derivatives demonstrated potent in vivo activity against murine leukemia, highlighting the therapeutic potential of these compounds in cancer treatment (Cholody et al., 1996). Another study developed a series of benzimidazole carboxamide PARP inhibitors, identifying compounds with excellent enzyme potency and cellular potency, which were advanced for clinical trials in cancer treatment (Penning et al., 2009).

Propriétés

IUPAC Name |

N-[(6-ethoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-2-22-15-6-3-11(8-17-15)9-18-16(21)12-4-5-13-14(7-12)20-10-19-13/h3,6,8,10,12H,2,4-5,7,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPMTOMVWLJIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

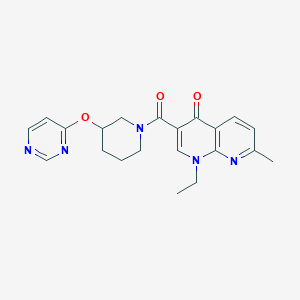

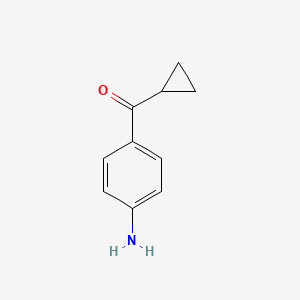

![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)